(3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL is an organic compound that features a brominated furan ring attached to an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL typically involves the bromination of a furan derivative followed by the introduction of an amino group and a hydroxyl group. One possible synthetic route could involve:
- Bromination of 2-furylmethanol to obtain 5-bromo-2-furylmethanol.
- Conversion of 5-bromo-2-furylmethanol to 5-bromo-2-furylmethanamine.
- Reduction of 5-bromo-2-furylmethanamine to this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: (3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-one.
Reduction: (3R)-3-Amino-3-(2-furyl)propan-1-OL.
Substitution: (3R)-3-Amino-3-(5-substituted(2-furyl))propan-1-OL.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving furan derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL would depend on its specific application. In a biological context, it could interact with enzymes or receptors, affecting biochemical pathways. The bromine atom and amino alcohol moiety could play key roles in its activity.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-3-(2-furyl)propan-1-OL
- (3R)-3-Amino-3-(5-chloro(2-furyl))propan-1-OL
- (3R)-3-Amino-3-(5-methyl(2-furyl))propan-1-OL
Uniqueness
(3R)-3-Amino-3-(5-bromo(2-furyl))propan-1-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. This makes it distinct from other similar compounds with different substituents on the furan ring.
Properties
Molecular Formula |
C7H10BrNO2 |
---|---|
Molecular Weight |
220.06 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-bromofuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNO2/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2/t5-/m1/s1 |
InChI Key |
GTLGXLREIQUXBH-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)[C@@H](CCO)N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(CCO)N |
Origin of Product |
United States |
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